![molecular formula C24H23N3 B12528196 1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene CAS No. 834912-24-2](/img/structure/B12528196.png)
1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene is a complex organic compound characterized by its unique structure, which includes an azide group attached to a phenyl ring and a hexene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene typically involves multiple steps. One common approach is the reaction of 4-azidophenyl derivatives with hex-1-ene-1,2-diyl dibenzene under specific conditions. The reaction often requires the use of catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction of the azide group can lead to the formation of amines.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azide group may yield nitro compounds, while reduction can produce primary amines.
科学的研究の応用
1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent, allowing for specific labeling of biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of targeted therapies.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which 1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene exerts its effects depends on its specific application. In bioorthogonal chemistry, the azide group can undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules in living systems.
類似化合物との比較
Similar Compounds
1,1’-[1-(4-Bromophenyl)hex-1-ene-1,2-diyl]dibenzene: Similar structure but with a bromine atom instead of an azide group.
1,1’-[1-(4-Methoxyphenyl)hex-1-ene-1,2-diyl]dibenzene: Contains a methoxy group instead of an azide group.
Uniqueness
1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene is unique due to the presence of the azide group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable in applications requiring specific and stable chemical modifications.
特性
CAS番号 |
834912-24-2 |
|---|---|
分子式 |
C24H23N3 |
分子量 |
353.5 g/mol |
IUPAC名 |
1-azido-4-(1,2-diphenylhex-1-enyl)benzene |
InChI |
InChI=1S/C24H23N3/c1-2-3-14-23(19-10-6-4-7-11-19)24(20-12-8-5-9-13-20)21-15-17-22(18-16-21)26-27-25/h4-13,15-18H,2-3,14H2,1H3 |
InChIキー |
IQOUXWJLWZCUKZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



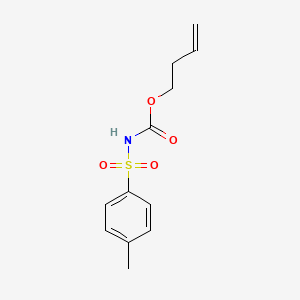
![2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12528123.png)
![1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12528140.png)
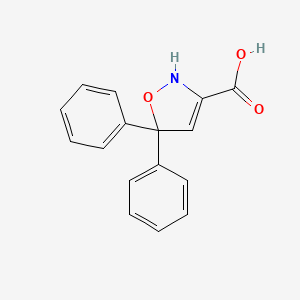
![Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12528147.png)

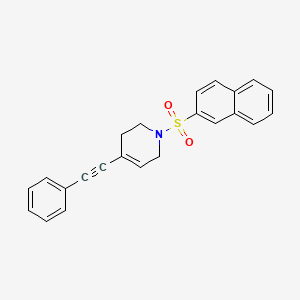
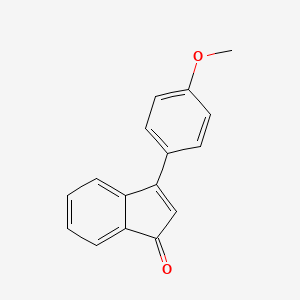
![N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide](/img/structure/B12528161.png)
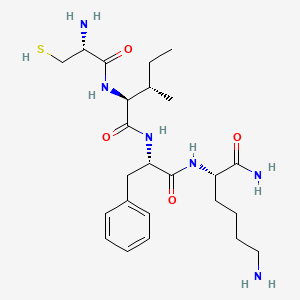
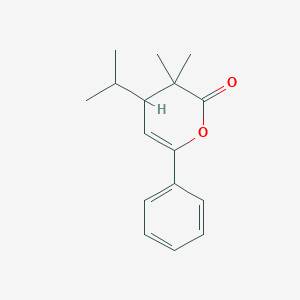

![Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane](/img/structure/B12528188.png)
